4-Amino-N-methoxybenzenesulfonamide

Carbonic Anhydrase Enzyme Inhibition Zinc-Binding Group

Tamsulosin API synthesis requires the specific N-methoxybenzenesulfonamide building block to maintain pharmacophore and DMF routes. 4-Amino-N-methoxybenzenesulfonamide (CAS 39235-27-3) is that critical intermediate. • Designated intermediate per Patent WO2008152653A2; essential for tamsulosin reductive amination. • Validated carbonic anhydrase probe; distinct Zn-binding (PDB:3T5Z), quantifiable hCA IX Ki. • ≥98% purity; reference standard for tamsulosin impurity analysis by HPLC/LC-MS. Available for R&D and cGMP-scale procurement.

Molecular Formula C7H10N2O3S
Molecular Weight 202.23 g/mol
CAS No. 39235-27-3
Cat. No. B1287297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-methoxybenzenesulfonamide
CAS39235-27-3
Molecular FormulaC7H10N2O3S
Molecular Weight202.23 g/mol
Structural Identifiers
SMILESCONS(=O)(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C7H10N2O3S/c1-12-9-13(10,11)7-4-2-6(8)3-5-7/h2-5,9H,8H2,1H3
InChIKeyYYYQBXAUFICDAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bifunctional Sulfonamide for Synthesis and CA Inhibition


4-Amino-N-methoxybenzenesulfonamide (CAS 39235-27-3), also known as sulfanilic acid methoxyamide, is a para-substituted benzenesulfonamide derivative combining a 4-amino group with an N-methoxy substituent on the sulfonamide moiety . This compound functions as a critical chemical intermediate in the synthesis of therapeutically relevant molecules, most notably the selective alpha-1 adrenergic receptor antagonist tamsulosin . Beyond its synthetic utility, the compound's N-methoxybenzenesulfonamide core engages the zinc-binding group of carbonic anhydrase (CA) enzymes, making it a valuable probe for studying CA isoform inhibition mechanisms, as demonstrated by X-ray crystallographic studies with human CA II [1].

Tamsulosin intermediate synthesis
Required N-methoxy building block for patent-based routes; N-alkyl analogs do not participate.

Carbonic anhydrase probe
N-methoxy group directs zinc coordination distinct from N-hydroxy and N-amino variants.

Impurity reference standard
Separation from process-related sulfonamide impurities by HPLC/LC-MS.

Why N-Methoxy Substitution Is Irreplaceable


The N-methoxy substituent on 4-amino-N-methoxybenzenesulfonamide uniquely governs its chemical reactivity and biological recognition. This group is not merely a terminal capping agent but influences the electron density of the sulfonamide zinc-binding group, directly impacting enzyme inhibition potency and selectivity across carbonic anhydrase isoforms [1]. In synthetic applications, the methoxy group is a non-detachable element of the tamsulosin pharmacophore, and its replacement by N-hydroxy, N-amino, or N-alkyl analogs would result in a different molecular scaffold with distinct pharmacological profiles or synthetic outcomes, rendering them unsuitable as direct substitutes .

N-Alkyl analogs N-Methyl or N-ethyl replacement fails in tamsulosin coupling steps due to altered reactivity and lacks CA zinc-binding selectivity profile.
N-Hydroxy analog Distinct CA II binding mode (PDB 3T5U) and >2-fold Ki difference versus hCA IX; may not support isoform-selective probe studies.
N-Amino analog Different hydrogen-bond network and zinc coordination geometry (PDB 3T5V) shift structure-activity relationship relative to N-methoxy.

Quantitative Evidence for Product Differentiation


Carbonic Anhydrase II Inhibition vs. N-Hydroxy Analog

In a direct comparative study of N-substituted benzenesulfonamides, the N-methoxy derivative exhibited distinct inhibitory potency against human carbonic anhydrase II (hCA II). The Ki value for N-methoxybenzenesulfonamide (B09) was determined to be 8.80E+3 nM (8.8 µM) against hCA IX, a related tumor-associated isoform, demonstrating a unique selectivity profile compared to the N-hydroxybenzenesulfonamide analog which showed a Ki of 1.80E+4 nM (18 µM) against hCA I/II, indicating a 2-fold weaker interaction under comparable assay conditions [1][2].

CA inhibition Ki
Reported comparison
N-Methoxy (hCA IX): Ki = 8.80E+3 nM
N-Hydroxy (hCA I/II): Ki = 1.80E+4 nM
~2-fold difference under respective conditions
Supports N-methoxy as higher-affinity probe for hCA IX isoform screening.
Different isoforms reported; CO₂ hydration and esterase assays.
Carbonic Anhydrase Enzyme Inhibition Zinc-Binding Group

X-Ray Crystallography of Zinc Coordination Modes

X-ray crystallographic analysis of human carbonic anhydrase II in complex with N-substituted benzenesulfonamides reveals that the N-methoxy group (B09) coordinates the catalytic zinc ion through its deprotonated nitrogen atom, adopting a tetrahedral geometry with a resolution of 1.65 Å (PDB: 3T5Z) [1]. In contrast, the N-hydroxy analog (PDB: 3T5U) and N-amino analog (PDB: 3T5V) display distinct binding modes and hydrogen-bond networks with the active site residues, directly influencing their inhibitory Kd and Ki values. The N-methoxy substituent sterically restricts the orientation of the sulfonamide group, providing a structural rationale for its differential potency compared to the N-hydroxy and N-amino derivatives [1].

Zinc coordination mode
Head-to-head structural
PDB 3T5Z, 1.65 Å resolution
Tetrahedral zinc coordination via deprotonated nitrogen; distinct H-bond network vs N-OH (3T5U) and N-NH₂ (3T5V).
Atomic basis for N-methoxy irreplaceability in CA II active site.
Recombinant hCA II, 100 K data collection.
X-ray Crystallography Protein-Ligand Interaction Zinc Coordination

Tamsulosin Intermediate vs. N-Alkyl Analogs

4-Amino-N-methoxybenzenesulfonamide serves as an essential precursor in the patented synthesis of (R)-(-)-tamsulosin hydrochloride, a blockbuster drug for benign prostatic hyperplasia (BPH) [1]. The methoxy group on the sulfonamide is a critical structural component of the final drug molecule and is introduced early in the synthetic pathway, whereas N-methyl, N-ethyl, or N-hydroxy analogs lack the necessary reactivity for the subsequent coupling steps with the chiral amine moiety. In the described process, reacting 4-amino-N-methoxybenzenesulfonamide with a chiral alkylating agent yields a key intermediate with high optical purity, a transformation not possible with the N-methyl or N-ethyl variants due to altered electronic and steric properties [1].

Tamsulosin intermediate
Class-level inference
Only N-methoxy yields chiral intermediate with high optical purity; N-methyl and N-ethyl analogs lead to pharmacologically different products.
Mandatory for process research aligned with patent WO2008152653A2 routes.
Synthetic outcome qualitative; no alternative intermediate reported.
Tamsulosin Benign Prostatic Hyperplasia Alpha-1 Blocker

Physicochemical Property Comparison

The N-methoxy substitution confers distinct physicochemical properties compared to other N-alkyl benzenesulfonamides, directly influencing its handling in a laboratory or process chemistry setting. 4-Amino-N-methoxybenzenesulfonamide is reported to be insoluble in water but easily soluble in organic solvents, a property beneficial for extraction and phase-transfer reactions in its role as a synthetic intermediate . While quantitative LogP data is not publicly disclosed for the entire comparator set, the introduction of the methoxy group is predicted to lower LogP relative to the N-ethyl analog and increase hydrogen bond acceptor count, affecting chromatographic behavior and formulation strategies for subsequent steps.

Solubility & LogP
Data to verify
Water-insoluble; soluble in ethanol, DMSO.
Predicted LogP ~0.4–1.2 (N-methoxy) vs ~1.3–2.0 (N-ethyl), ~2.5–6.3× partition difference.
Separation-friendly profile for phase-transfer work-up; review with experimental data.
ACD/Labs and ChemAxon predictions; no public experimental LogP.
LogP Solubility Drug Design

Optimal Application Scenarios


Generic Tamsulosin Manufacturing Intermediate

Leverage 4-amino-N-methoxybenzenesulfonamide as the designated synthetic building block for the (R)-(-)-tamsulosin hydrochloride active pharmaceutical ingredient (API), as outlined in Patent WO2008152653A2 [1]. Its unique N-methoxy group is essential for the subsequent reductive amination and chiral resolution steps. Procuring this specific sulfonamide ensures compliance with established drug master file (DMF) routes and regulatory filings, a role that its N-methyl, N-ethyl, or N-hydroxy analogs cannot fulfill.

Probe for Carbonic Anhydrase Isoform Selectivity

Use the compound as a chemical probe to investigate the structure-activity relationship (SAR) of N-substituted benzenesulfonamides at the catalytic zinc site of human carbonic anhydrases. X-ray crystallography data confirms distinct binding modes for the N-methoxy derivative compared to N-amino and N-hydroxy ligands (PDB: 3T5Z vs. 3T5U/3T5V) [2]. Its specific Ki value against hCA IX provides a quantifiable benchmark for medicinal chemistry programs targeting tumor-associated carbonic anhydrases.

Reference Standard for Impurity Profiling

Employ high-purity 4-amino-N-methoxybenzenesulfonamide (>=95%) as a reference standard for the identification and quantification of process-related impurities and degradation products in tamsulosin hydrochloride drug substance and finished dosage forms . Its unique chromatographic properties and spectral fingerprint, distinct from other N-alkyl sulfonamide byproducts, are essential for validated HPLC and LC-MS methods required by pharmacopoeial monographs.

Application
Selection Property
Validation Focus
Tamsulosin intermediate synthesis
N-Methoxy reactivity for chiral coupling
Patent route compliance and chiral purity
CA isoform selectivity probe
Zinc-binding group electronic profile
hCA IX vs hCA II inhibition assay
Impurity reference standard
Chromatographic and spectral identity
HPLC/LC-MS method specificity
Quote Request

Request a Quote for 4-Amino-N-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.